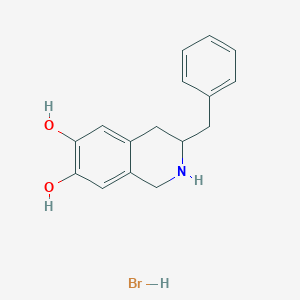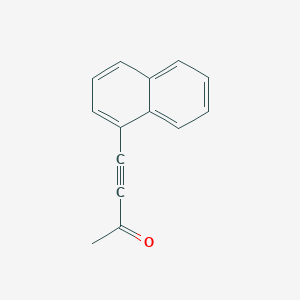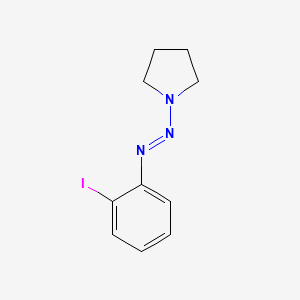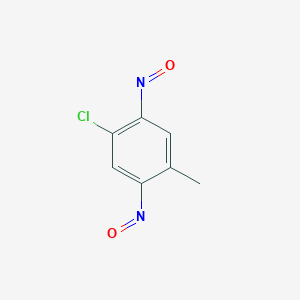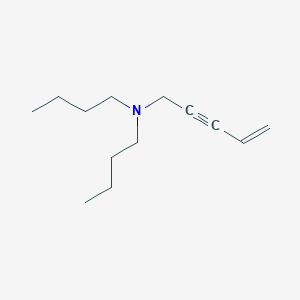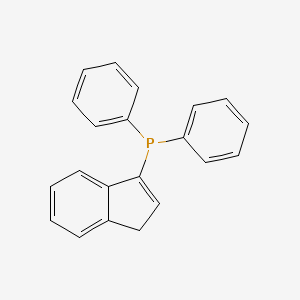
Phosphine, 1H-inden-3-yldiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1H-inden-3-yldiphenyl- is a chemical compound that belongs to the class of phosphines. Phosphines are compounds containing a phosphorus atom bonded to three organic groups. This particular compound features an indene group (a bicyclic hydrocarbon) attached to a diphenylphosphine group. Phosphines are widely used in various fields, including organic synthesis, catalysis, and materials science, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1H-inden-3-yldiphenyl- typically involves the reaction of 1H-indene with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphine bond.
Industrial Production Methods
In an industrial setting, the production of Phosphine, 1H-inden-3-yldiphenyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, 1H-inden-3-yldiphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine group can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Phosphine, 1H-inden-3-yldiphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Phosphine, 1H-inden-3-yldiphenyl- is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Phosphine, 1H-inden-3-yldiphenyl- exerts its effects involves its ability to act as a ligand, coordinating to metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various chemical reactions. The indene group provides additional steric and electronic properties that influence the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Diphenylphosphine: Similar to Phosphine, 1H-inden-3-yldiphenyl- but without the indene group.
Indenylphosphine: Contains an indene group but with different substituents on the phosphorus atom.
Uniqueness
Phosphine, 1H-inden-3-yldiphenyl- is unique due to the presence of both the indene and diphenyl groups, which provide a distinct combination of steric and electronic properties. This makes it particularly useful in specific catalytic applications where these properties are advantageous.
Propriétés
Numéro CAS |
138784-89-1 |
|---|---|
Formule moléculaire |
C21H17P |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
3H-inden-1-yl(diphenyl)phosphane |
InChI |
InChI=1S/C21H17P/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-14,16H,15H2 |
Clé InChI |
GQMNZDCVWKLBTH-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
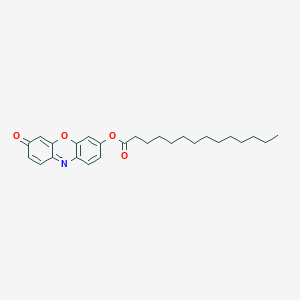


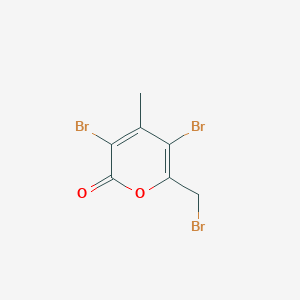
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
